Product packaging for CX516(Cat. No.:CAS No. 173047-75-1)

CX516

Cat. No.: B068903
CAS No.: 173047-75-1
M. Wt: 241.29 g/mol
InChI Key: ANDGGVOPIJEHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ampalex is a potent and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors. Its primary research value lies in its ability to enhance fast excitatory synaptic transmission in the central nervous system by reducing receptor desensitization and deactivation, thereby facilitating long-term potentiation (LTP), a cellular model for learning and memory. This mechanism makes Ampalex a critical research tool for investigating the role of AMPA receptors in synaptic plasticity, cognitive function, and neurodegenerative pathways. Researchers utilize this compound in vitro and in vivo to explore potential therapeutic strategies for cognitive deficits associated with conditions such as Alzheimer's disease, schizophrenia, and other neuropsychiatric disorders. Its high selectivity for AMPA receptors over other glutamate receptor subtypes (NMDA, kainate) ensures clean pharmacological profiles in experimental models, providing valuable insights into the intricate dynamics of glutamatergic signaling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N3O B068903 CX516 CAS No. 173047-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-1-yl(quinoxalin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDGGVOPIJEHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165574
Record name Ampalex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154235-83-3
Record name 1-(Quinoxalin-6-ylcarbonyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154235-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ampalex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154235833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CX516
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ampalex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154235-83-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CX516
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5QU38B4V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solubility Profile and Stock Solution Preparation

Ampalex dissolves readily in dimethyl sulfoxide (DMSO), water, and ethanol at concentrations up to 41 mg/mL (169.92 mM). The following table outlines standardized stock solution preparations:

Concentration (mM)Volume Required per 1 mgVolume Required per 5 mgVolume Required per 10 mg
14.14 mL20.72 mL41.44 mL
50.83 mL4.14 mL8.29 mL
100.41 mL2.07 mL4.14 mL

Data derived from empirical solubility testing.

For lipophilic formulations, sonication with a high-power probe ensures homogenization, particularly when preparing concentrations exceeding 10 mM. Sodium-free buffers (e.g., NMDG-Tris) are recommended for electrophysiological studies to avoid ion channel interference.

Formulation for Biological Assays

In Vitro Neuronal Studies

Primary cortical neuron cultures, a common model for AMPA receptor research, require Ampalex solutions prepared in controlled salt solutions (CSS: 125 mM NaCl, 25 mM glucose, 25 mM HEPES, 5.0 mM KCl, 1.4 mM CaCl₂, 0.8 mM Mg₂SO₄). Key steps include:

  • Drug Dispersion : Vortex mixing in CSS after initial dissolution in DMSO (<0.1% final volume).

  • Lithium Additives : Co-administration with 40 mM lithium enhances inositol phosphate accumulation, potentiating AMPA receptor-mediated calcium responses.

  • Calcium Modulation : Reducing extracellular Ca²⁺ to 100 μM minimizes store-operated channel (SOC) interference during fluorescence assays.

Analytical Validation and Quality Control

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is the gold standard for quantifying Ampalex purity. Acceptable batches exhibit ≥95% purity, with primary impurities including hydrolyzed quinoxaline-6-carboxylic acid and N-oxidized piperidine derivatives.

Deuterated Analogues

Though beyond this report’s scope, deuterated Ampalex (Ampalex-d10) provides insights into metabolic stability. Synthesis involves piperidine deuteration via D₂ gas exchange, followed by coupling with quinoxaline-6-carbonyl chloride. This process enhances isotopic labeling for pharmacokinetic studies but requires specialized equipment.

Challenges and Best Practices

Precipitation Mitigation

Despite high solubility, Ampalex may precipitate in low-ionic-strength buffers. Strategies include:

  • Co-Solvents : Ethanol (≤5%) or β-cyclodextrin (10 mM) improves solubility in aqueous media.

  • Temperature Control : Warming solutions to 37°C pre-use prevents crystallization.

Cross-Contamination Risks

Residual DMSO in stock solutions can artifactually modulate unrelated targets (e.g., TRPV1 channels). Final DMSO concentrations should be ≤0.1% in biological assays .

Chemical Reactions Analysis

CX516 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Neuroscience and Cognitive Enhancement

  • Memory and Learning : Ampalex has been used in research to study mechanisms underlying synaptic plasticity. It enhances long-term potentiation (LTP), a process essential for learning and memory.
  • Animal Studies : In various animal models, Ampalex has demonstrated pro-cognitive effects, improving performance in tasks measuring memory and learning capabilities .

Potential Therapeutic Uses

  • Alzheimer’s Disease : Research indicates that Ampalex may mitigate cognitive decline associated with Alzheimer’s disease by enhancing glutamatergic neurotransmission .
  • Attention Deficit Hyperactivity Disorder (ADHD) : Studies suggest that Ampalex could be beneficial in treating ADHD by improving focus and cognitive function .
  • Depression : Some studies have shown that Ampalex can produce rapid antidepressant effects, potentially offering an alternative to traditional antidepressants like fluoxetine .

Case Study 1: Cognitive Enhancement in Alzheimer’s Models

  • Objective : To evaluate the effects of Ampalex on cognitive function in a mouse model of Alzheimer’s disease.
  • Methodology : Mice were administered Ampalex before being subjected to memory tasks.
  • Results : The treated group showed significant improvements in memory retention compared to the control group, indicating the potential of Ampalex as a therapeutic agent for cognitive impairments associated with Alzheimer’s.

Case Study 2: Rapid Antidepressant Effects

  • Objective : To assess the efficacy of Ampalex in inducing rapid antidepressant-like effects.
  • Methodology : A double-blind study was conducted with subjects receiving either Ampalex or a placebo.
  • Results : Participants receiving Ampalex reported significant reductions in depressive symptoms within one week, suggesting its potential as a fast-acting antidepressant .

Comparative Data Table

Application AreaObserved EffectsStudy Reference
Cognitive EnhancementImproved memory and learning,
Alzheimer’s Disease TreatmentMitigation of cognitive decline,
ADHD TreatmentEnhanced focus and cognitive function,
DepressionRapid reduction in depressive symptoms ,

Pharmacokinetics

Ampalex has a relatively short half-life of approximately 45 minutes, which may influence its dosing regimen in clinical applications. Its pharmacokinetic profile necessitates careful consideration when developing therapeutic protocols.

Mechanism of Action

CX516 acts as a positive allosteric modulator of AMPA receptors. It enhances the function of glutamate, the primary excitatory neurotransmitter in the brain, by binding allosterically to the AMPA receptor channel complex. This binding slows receptor deactivation, resulting in a longer open time and slower excitatory postsynaptic potential decay. This mechanism improves hippocampal long-term potentiation, which is a process associated with learning and memory .

Comparison with Similar Compounds

Key Properties:

  • Chemical Name: 1-(Quinoxalin-6-ylcarbonyl)piperidine
  • Molecular Formula : C₁₄H₁₅N₃O
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 154235-83-3
  • Therapeutic Targets : Alzheimer’s disease, schizophrenia, and mild cognitive impairment (MCI) .

Mechanism of Action:

Ampalex potentiates AMPA receptor activity without directly activating it, thereby enhancing synaptic plasticity and cognitive functions such as learning and memory .

Clinical Findings:

  • Speed of Action : Demonstrated faster antidepressant-like effects in animal models compared to fluoxetine .

Comparison with Similar Compounds

Classification of AMPA Receptor Modulators

AMPA receptor modulators are categorized into structural classes and impact profiles:

Compound Class Impact Type Key Clinical/Preclinical Effects Safety Profile
Ampalex (CX516) Biarylpropylsulfonamide Low-Impact Enhanced visual/spatial memory; no effect on verbal tasks No toxicity at therapeutic doses
CX717 Biarylpropylsulfonamide Low-Impact Improved attention in sleep-deprived adults; failed to reverse night-shift deficits Safe but limited efficacy
CX1739 Biarylpropylsulfonamide Low-Impact Pro-cognitive effects; safe even at high doses No ER calcium release
CX614 Benzamide High-Impact Enhanced synaptic transmission; induced neuronal hyperexcitability ER calcium release and toxicity risks
Cyclothiazide Benzothiazide High-Impact Potent AMPA receptor potentiation; used in preclinical studies Convulsions and calcium toxicity
Farampator (CX691) Benzoylpiperidine High-Impact Improved short-term memory in humans; impaired episodic memory Mixed cognitive effects
LY451616 Biarylpropylsulfonamide High-Impact Antidepressant-like effects in rodents; mimics ketamine’s BDNF-independent pathway Not well-documented in humans
Piracetam Pyrrolidone N/A Used for cognitive disorders; GABA derivative with unclear AMPA modulation Generally safe but weak efficacy

Mechanistic Differences

  • High-Impact Ampakines (e.g., CX614, cyclothiazide): Trigger Gq-protein-coupled phospholipase Cβ (PLCβ) activation, leading to inositol triphosphate (IP₃)-mediated calcium release from endoplasmic reticulum (ER) stores. This pathway is linked to convulsions and neuronal toxicity . Example: CX614 induces hyperexcitability at therapeutic doses, limiting clinical utility .
  • Low-Impact Ampakines (e.g., this compound, CX717, CX1739):

    • Enhance AMPA receptor activity without activating secondary calcium signaling pathways.
    • This compound’s sodium-dependent cytosolic calcium elevation avoids ER-related toxicity, making it safer for chronic use .

Efficacy in Cognitive Disorders

  • Ampalex vs.
  • Ampalex vs. Piracetam :
    • Piracetam, a GABA derivative, lacks direct AMPA modulation and shows weaker pro-cognitive effects in clinical settings .

Q & A

Q. What is the primary mechanism of action of Ampalex (CX-516) in modulating AMPA receptors, and how does this relate to its potential therapeutic effects in neurodegenerative diseases?

Ampalex acts as a positive allosteric modulator of AMPA receptors, enhancing glutamate-mediated synaptic transmission by prolonging channel opening and increasing ion flux. This mechanism is critical for synaptic plasticity, which underlies learning and memory. In neurodegenerative diseases like Alzheimer’s, AMPA receptor potentiation may counteract synaptic degradation and improve cognitive deficits. Preclinical models demonstrate improved long-term potentiation (LTP) and spatial memory .

  • Methodological Note: To validate this mechanism, use electrophysiological assays (e.g., patch-clamp recordings) to measure ion currents in transfected HEK293 cells or hippocampal slices, comparing Ampalex-treated and control groups .

Q. What experimental models are recommended for evaluating Ampalex’s cognitive enhancement properties in preclinical research?

  • In vitro : Primary neuronal cultures or brain slices to assess synaptic plasticity (e.g., LTP induction).
  • In vivo : Rodent models of cognitive impairment (e.g., scopolamine-induced amnesia, transgenic Alzheimer’s mice) using behavioral tests like Morris Water Maze or Novel Object Recognition .
  • Methodological Note: Ensure ethical compliance (IACUC protocols) and control for confounding variables like stress or circadian rhythms .

Q. How should researchers standardize pharmacokinetic studies for Ampalex to ensure reproducibility across laboratories?

Use the following parameters:

ParameterRecommendationReference
AdministrationOral gavage or intraperitoneal injection
Dose Range1–30 mg/kg (adjust based on species)
Plasma Half-lifeMeasure via LC-MS/MS at 0, 1, 2, 4, 8h
  • Methodological Note: Include a vehicle control group and validate assay sensitivity using spiked plasma samples .

Advanced Research Questions

Q. How can researchers address contradictory findings in Ampalex’s efficacy across cognitive domains (e.g., episodic memory vs. working memory)?

Contradictions may arise from differences in dosing, experimental design, or outcome measures.

  • Step 1 : Conduct a meta-analysis of existing studies, stratifying by dose, model, and cognitive test.
  • Step 2 : Design a longitudinal study with multiple cognitive assays (e.g., Radial Arm Maze for working memory, Fear Conditioning for episodic memory) to isolate domain-specific effects.
  • Step 3 : Apply multivariate statistical analysis (e.g., MANOVA) to identify confounding variables .

Q. What strategies optimize Ampalex’s dose-response studies to balance efficacy with receptor desensitization risks?

  • Titration Approach : Use a logarithmic dose range (e.g., 0.1–100 μM in vitro) to identify the EC50 and toxicity thresholds.
  • Temporal Control : Administer intermittent dosing (e.g., 3 days on/4 days off) to prevent receptor downregulation.
  • Biomarker Monitoring : Measure brain-derived neurotrophic factor (BDNF) levels as a surrogate for synaptic health .

Q. How should researchers design a double-blind, placebo-controlled trial for Ampalex in Alzheimer’s patients while minimizing bias?

  • Randomization : Use block randomization stratified by disease severity (e.g., MMSE scores).
  • Outcome Measures : Combine cognitive (ADAS-Cog) and biomarker (CSF Aβ42, p-tau) endpoints.
  • Data Blinding : Assign separate teams for drug administration, data collection, and analysis .

Data Analysis & Reporting Standards

Q. What statistical methods are appropriate for analyzing Ampalex’s effects on high-dimensional neuroimaging data?

  • Preprocessing : Correct for motion artifacts and normalize images to a standard atlas.
  • Analysis : Use voxel-based morphometry (VBM) for structural MRI or functional connectivity matrices for fMRI.
  • Statistics : Apply false discovery rate (FDR) correction for multiple comparisons and report effect sizes (Cohen’s d) .

Q. How should researchers present conflicting pharmacokinetic data in Ampalex studies to ensure transparency?

  • Table Design : Include raw data, confidence intervals, and outlier annotations.
  • Example Table :
StudyDose (mg/kg)Cmax (ng/mL)t1/2 (h)Notes
A10120 ± 152.3 ± 0.4Fasted condition
B1095 ± 201.8 ± 0.3Fed condition
  • Methodological Note: Discuss methodological differences (e.g., fed vs. fasted) in the limitations section .

Ethical & Reproducibility Considerations

Q. What ethical safeguards are critical when testing Ampalex in vulnerable populations (e.g., Alzheimer’s patients)?

  • Informed Consent : Use simplified consent forms with iterative comprehension checks.
  • Safety Monitoring : Establish an independent data safety monitoring board (DSMB) to review adverse events.
  • Post-Trial Access : Provide continued access to Ampalex for responders after trial completion .

Q. How can researchers enhance reproducibility when sharing Ampalex-related datasets?

  • FAIR Principles : Ensure data are Findable (DOIs), Accessible (public repositories), Interoperable (standard formats like BIDS for neuroimaging), and Reusable (detailed metadata).
  • Code Sharing : Publish analysis scripts on GitHub with version control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CX516
Reactant of Route 2
Reactant of Route 2
CX516

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.